molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

Cat. No. B1433031
M. Wt: 231.16 g/mol
InChI Key: RAQUGEPZOLFCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 1394040-74-4 . Its molecular weight is 231.16 . The IUPAC name for this compound is N,N-dimethyl-2-(3-pyrrolidinyloxy)ethanamine dihydrochloride . It is stored at room temperature and appears in the form of an oil .


Molecular Structure Analysis

The InChI code for Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is 1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride has a molecular weight of 231.16 . It is stored at room temperature and appears in the form of an oil .

Scientific Research Applications

    Pharmaceutical Synthesis

    • Pyrrolidine derivatives, such as “Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride”, are often used in pharmaceutical synthesis.
    • These compounds can be used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .

    Biological Processes

    • Pyrrolidine derivatives are also used in studying biological processes.
    • They can be used to explore the pharmacophore space due to sp3-hybridization .

    Medicinal Chemistry

    • In the field of medicinal chemistry, pyrrolidine derivatives are used to design new compounds with different biological profiles .
    • They allow a greater chance of generating structural diversity .
    • The methods of application would involve synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

    Drug Discovery

    • Pyrrolidine derivatives play a significant role in the discovery of novel drugs .
    • They are used to design new compounds with target selectivity .
    • The methods of application would involve the use of these compounds in various stages of drug discovery, from initial screening to lead optimization .

    Chemical Synthesis

    • Pyrrolidine derivatives are used in chemical synthesis due to their versatile reactivity .
    • They can be used as building blocks in the synthesis of complex molecules .
    • The methods of application would involve various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

    Natural Products Research

    • Pyrrolidine derivatives are found in many natural products, especially in alkaloids isolated from plants or microorganisms .
    • They can be used to study the structure-activity relationship (SAR) of these natural compounds .
    • The methods of application would involve isolation and characterization of these compounds from natural sources, followed by biological testing .

    Material Science

    • Pyrrolidine derivatives can be used in the field of material science .
    • They can be used in the synthesis of polymers or other materials with unique properties .
    • The methods of application would involve various synthetic strategies, including polymerization or other material synthesis techniques .

    Agriculture

    • Pyrrolidine derivatives are used in the development of pesticides and other agricultural chemicals .
    • They can be used to design new compounds with specific activity against pests or diseases .
    • The methods of application would involve the use of these compounds in various stages of product development, from initial screening to field testing .

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQUGEPZOLFCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 2
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 3
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 4
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 5
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Reactant of Route 6
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride

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